molecular formula C8H15NaO2 B7790523 sodium;2-propylpentanoate

sodium;2-propylpentanoate

Cat. No.: B7790523
M. Wt: 166.19 g/mol
InChI Key: AEQFSUDEHCCHBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : 4-Carboxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with carbon dioxide under specific conditions to introduce the carboxyl group . Another method includes the use of halogenated hydrocarbons and N-protective indole in a C-H alkylation reaction catalyzed by manganese .

Industrial Production Methods: : Industrial production of 4-carboxyphenylboronic acid typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: : 4-Carboxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenylboronic acid derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-Carboxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: It is used in the development of sensors for detecting biological molecules such as glucose.

    Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 4-carboxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property makes it useful in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and receptors that contain hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 4-Carboxyphenylboronic acid is unique due to its carboxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in organic synthesis and various industrial applications .

Properties

IUPAC Name

sodium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFSUDEHCCHBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;2-propylpentanoate
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